3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide
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Overview
Description
The compound “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” is a type of 1,2,4-triazole derivative . It consists of a 1,2,4-triazole heterocycle with functional groups . It’s used as a reagent in the determination of aldehydes and other reactive chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another study generated complexes of the novel heterocyclic ligand 3-(1-methyl-2-((1E,2E)-3-phenylallylidene)hydrazinyl)-5-phenyl-4H-1,2,4-triazole with Cr (lll), Co (ll), and Cu (II) .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as 1H-NMR, mass spectrometry, FT-IR, and elemental analysis . The InChI code for this compound is 1S/C9H11N5/c1-14-8 (12-13-9 (14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3, (H,11,13) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. The compound has a molecular weight of 189.22 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Heterocycles
3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is used in the synthesis of various heterocycles. It plays a role in forming 3H-1,2,4-triazole derivatives, which are essential in creating a range of heterocyclic compounds (Sommen, Linden, & Heimgartner, 2007).
Development of Antimicrobial Agents
This compound is also involved in creating pyridazine derivatives with notable antimicrobial activities. These derivatives have been synthesized and tested for their efficacy against various microbial strains (El-Mariah, Hosny, & Deeb, 2006).
Synthesis of Azamethine Dyes
Another significant application is in the synthesis of azamethine dyes. These dyes, containing the pyrazolo[3,2-c]-s-triazole nucleus, show interesting absorption properties and are useful in various industrial applications (Bailey, 1977).
Spectroscopic Identification
The compound is also important in spectroscopic studies for identifying and elucidating the structures of various 1,2,4-triazole derivatives. These studies contribute significantly to the understanding of these compounds at a molecular level (Emilsson & Selander, 1988).
Corrosion Inhibition
Research shows the effectiveness of 1,2,4-triazole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. This application is crucial in industrial processes where corrosion resistance is vital (Bentiss et al., 2007).
Synthesis of Cholinesterase Inhibitors
4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles synthesized from this compound have been explored as cholinesterase inhibitors, showing potential in pharmacological applications (Arfan et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound exhibits a competitive inhibitory effect on AChE, with a Ki value of 0.025 µM .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory processing . By inhibiting AChE, this compound can potentially influence these processes .
Pharmacokinetics
The compound’s high density and complex 3d network structure, resulting from extensive hydrogen bonding interactions, may influence its bioavailability .
Result of Action
The inhibition of AChE by this compound can lead to enhanced cholinergic transmission . This could potentially be beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Future Directions
The future directions for research on “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” and similar compounds are vast. They can be used as substrates for diversity-oriented synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles . Further exploration at the molecular level could identify their role as lead molecules in drug discovery for the management of age-related neurodegenerative diseases .
Properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJUVVLGYUMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NN.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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